molecular formula C18H19N3O6S B10881418 1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

Cat. No.: B10881418
M. Wt: 405.4 g/mol
InChI Key: ANSXETODJRKQJK-UHFFFAOYSA-N
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Description

1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE is a complex organic compound characterized by the presence of a nitrophenylsulfonyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety

Preparation Methods

The synthesis of 1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with piperazine to form 4-[(2-nitrophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-phenoxyacetyl chloride to yield the final product. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.

Chemical Reactions Analysis

1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the ester linkage.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the phenoxyethanone moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C18H19N3O6S/c22-18(14-27-15-6-2-1-3-7-15)19-10-12-20(13-11-19)28(25,26)17-9-5-4-8-16(17)21(23)24/h1-9H,10-14H2

InChI Key

ANSXETODJRKQJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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